molecular formula C12H12BrNO3 B3039717 Ethyl 6-Bromo-5-methoxyindole-2-carboxylate CAS No. 128593-40-8

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate

Cat. No.: B3039717
CAS No.: 128593-40-8
M. Wt: 298.13 g/mol
InChI Key: NXCJORQJZBIJRV-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxyindole-2-carboxylate (CAS 128593-40-8) is a substituted indole derivative featuring a bromine atom at position 6, a methoxy group at position 5, and an ethyl ester at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents . Its structural features—electron-withdrawing bromine and electron-donating methoxy groups—impart unique reactivity and physicochemical properties, making it a subject of interest in regioselective functionalization studies .

Properties

IUPAC Name

ethyl 6-bromo-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10/h4-6,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCJORQJZBIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromo-5-methoxyindole-2-carboxylate typically involves multiple steps. One common method starts with the bromination of 5-methoxyindole, followed by esterification to introduce the ethyl ester group at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ethanol as the solvent for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Ester Hydrolysis: 6-Bromo-5-methoxyindole-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-5-methoxyindole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Bromine Substitution Patterns

Ethyl 4-Bromo-5-methoxyindole-2-carboxylate (CAS 30933-69-8)
  • Structure : Bromine at position 4 instead of 6.
  • Physical Properties : Melting point = 170–171°C (lit. 169–170°C), IR peaks at 3300 cm⁻¹ (NH) and 1675 cm⁻¹ (C=O) .
  • Synthesis : Bromination of ethyl methoxyindole-2-carboxylate with Br₂ in acetic acid yields 75–80% regioselectivity for position 4 under specific conditions (Table I, ).
  • Applications : Less studied for biological activity compared to the 6-bromo isomer, likely due to steric and electronic differences influencing target binding.
Ethyl 5-Bromo-1H-indole-2-carboxylate (CAS 16732-70-0)
  • Structure : Bromine at position 5; lacks the methoxy group.
  • Synthesis : Prepared via protocols analogous to the target compound but without methoxy introduction .
  • Key Difference : Absence of methoxy reduces electron density at position 5, altering reactivity in cross-coupling reactions. Similarity score to the target compound: 0.89 .

Functional Group Variations

Ethyl 5-Methoxyindole-2-carboxylate
  • Structure: No bromine substituent.
  • Properties : Lower molecular weight (MW 233.22 vs. 314.16 for the brominated analog) and higher solubility in polar solvents due to reduced halogen bulk .
  • Role : Serves as the precursor for bromination reactions; regioselectivity depends on reaction conditions (e.g., solvent, catalyst) .
Ethyl 6-Amino-5-methoxyindole-2-carboxylate Hydrochloride
  • Structure: Bromine replaced by an amino group at position 6.
  • Significance: Demonstrates how substituent polarity impacts bioavailability.

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Indole Derivatives

Compound Name CAS Number Molecular Formula Melting Point (°C) IR (C=O stretch, cm⁻¹) Key Applications
Ethyl 6-Bromo-5-methoxyindole-2-carboxylate 128593-40-8 C₁₂H₁₂BrNO₃ Not reported ~1675 (estimated) Kinase inhibitor intermediates
Ethyl 4-Bromo-5-methoxyindole-2-carboxylate 30933-69-8 C₁₂H₁₂BrNO₃ 170–171 1675 Synthetic studies
Ethyl 5-Bromo-1H-indole-2-carboxylate 16732-70-0 C₁₁H₁₀BrNO₂ Not reported ~1680 EGFR inhibitor synthesis
Ethyl 5-Methoxyindole-2-carboxylate 4382-54-1 C₁₂H₁₃NO₃ 199–201 1685 Bromination precursor

Biological Activity

Ethyl 6-Bromo-5-methoxyindole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique substitution pattern that enhances its chemical and biological properties. The compound's structure includes a bromine atom and a methoxy group, which are critical for its interaction with biological targets. The molecular formula is C12H12BrNO3C_{12}H_{12}BrNO_3 with a molecular weight of approximately 295.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The bromine and methoxy groups enhance binding affinity and selectivity towards these targets, potentially modulating cellular signaling pathways involved in inflammation and viral infections .

Antiviral Activity

Recent studies have demonstrated the antiviral potential of this compound against SARS-CoV-2. In vitro experiments revealed that the compound exhibits significant antiviral effects, with an IC50 value reported at 1.06μg/mL1.06\,\mu g/mL, indicating strong efficacy against viral replication . The compound was found to inhibit the formation of syncytia induced by the spike protein of SARS-CoV-2 by up to 89%, showcasing its potential as a therapeutic agent for COVID-19 prevention and treatment.

Anti-inflammatory Properties

Research has suggested that this compound may possess anti-inflammatory properties. Its structural characteristics allow it to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. This activity may be beneficial in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound NameIC50 (µM)Activity TypeNotes
This compound1.06AntiviralEffective against SARS-CoV-2
Methyl 6-amino-4-isobutoxyindole-2-carboxylate~4.11AntiviralLower potency compared to Ethyl derivative
Indole-2-carboxylic acid derivative0.13HIV Integrase InhibitorStrong binding to integrase active site

Study on Antiviral Efficacy

A study conducted in 2023 evaluated the antiviral properties of various indole derivatives, including this compound. The results indicated a promising antiviral effect against SARS-CoV-2, with significant inhibition of viral replication observed at concentrations as low as 52μM52\,\mu M . The findings support the compound's potential role in developing antiviral therapies.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, this compound was shown to reduce pro-inflammatory cytokine levels in cell culture models. This suggests its utility in managing inflammatory diseases; however, further research is necessary to confirm these effects in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-Bromo-5-methoxyindole-2-carboxylate?

  • Methodology : The compound is typically synthesized via multi-step routes starting from substituted indole precursors. For example:

Fischer Indole Synthesis : Aromatic hydrazines react with carbonyl compounds (e.g., ethyl pyruvate) under acidic conditions to form indole scaffolds. Abnormal regioselectivity, such as halogenation at the 6-position, can occur under HCl/EtOH conditions, as observed in related indole syntheses .

Bromination : Direct bromination of a methoxyindole precursor (e.g., 5-methoxyindole-2-carboxylate) using brominating agents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to achieve regioselective substitution at the 6-position .

Esterification : Introduction of the ethyl ester group via reaction with ethyl chloroformate or ethanol under acidic conditions.

Q. How is the compound characterized for purity and structural confirmation?

  • Methodology :

  • HPLC : Purity assessment using reversed-phase HPLC with ≥95% purity thresholds, as standard for indole derivatives .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C5, bromo at C6, and ester at C2). Coupling patterns in aromatic regions distinguish regioisomers .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., [M+H]+ for C₁₂H₁₁BrNO₃: theoretical 296.07) .

Q. How should the compound be stored to maintain stability?

  • Methodology : Store at room temperature in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or bromine displacement. Avoid humidity, as indole derivatives are prone to oxidative degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodology :

  • Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during bromination reduces electrophilic aromatic substitution at unintended positions .
  • Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to direct bromine to the 6-position, as competing reactions (e.g., 7-substitution) are common in methoxyindoles .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from regioisomers or dimeric byproducts .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodology :

  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (via slow evaporation in DCM/hexane) and refining structures using SHELX software .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to identify tautomers or conformational isomers .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm coupling networks and substituent positions .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Methodology :

  • Graph Set Analysis : Map hydrogen bonds (e.g., N–H⋯O, O–H⋯Br) using Etter’s formalism to identify recurring motifs (e.g., chains or rings) that stabilize crystal lattices .
  • Thermal Analysis : DSC/TGA to correlate melting points (e.g., 104–107°C for analogous bromoindoles) with intermolecular interactions .
  • SHELX Refinement : Assign hydrogen atom positions and validate bond distances/angles during structure refinement .

Q. How can researchers design derivatives to enhance biological activity or solubility?

  • Methodology :

  • Functional Group Modification : Introduce polar groups (e.g., –OH, –NH₂) at the 1- or 3-positions to improve aqueous solubility, as seen in related indole pharmaceuticals .
  • SAR Studies : Test bromine replacement (e.g., Cl, I) to evaluate halogen-dependent bioactivity trends in enzyme inhibition assays .
  • Prodrug Strategies : Convert the ethyl ester to a methyl or PEGylated ester for controlled release in biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-Bromo-5-methoxyindole-2-carboxylate
Reactant of Route 2
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Ethyl 6-Bromo-5-methoxyindole-2-carboxylate

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